2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid

描述

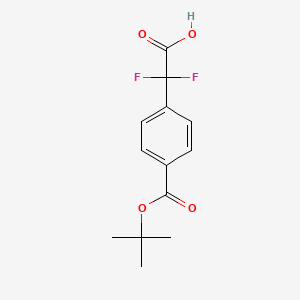

2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring, which is further substituted with a difluoroacetic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid typically involves the introduction of the tert-butoxycarbonyl group to a phenyl ring followed by the incorporation of the difluoroacetic acid moiety. One common method involves the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to protect the phenyl ring. The difluoroacetic acid group can be introduced through a nucleophilic substitution reaction using appropriate fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently. This method allows for precise control over reaction conditions, leading to high yields and purity .

化学反应分析

Types of Reactions

2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.

Reduction: The difluoroacetic acid moiety can be reduced to form corresponding alcohols.

Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection

Major Products

Oxidation: Formation of phenolic compounds.

Reduction: Formation of alcohols.

Substitution: Formation of free amines

科学研究应用

2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

作用机制

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, leading to the formation of a free amine. This free amine can then participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

相似化合物的比较

Similar Compounds

- 4-(Tert-butoxycarbonyl)phenylboronic acid

- 4-(Tert-butoxycarbonyloxy)phenylboronic acid pinacol ester

- 4-(Tert-butoxycarbonyl)phenylboronic acid, pinacol ester

Uniqueness

2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the difluoroacetic acid moiety. This combination imparts distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry .

生物活性

2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid is a synthetic compound characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protective group and difluoroacetic acid moiety. Its chemical formula is and it has a molecular weight of 272.24 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Molecular Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula:

- CAS Number: 1211594-71-6

- Molecular Weight: 272.24 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Varies with solvent |

| Appearance | White to off-white solid |

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules, potentially influencing metabolic pathways. The presence of the difluoroacetic acid group suggests possible applications in inhibiting specific enzymes or pathways involved in disease processes.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit various pharmacological effects:

- Anticancer Activity: Research has shown that difluoroacetic acids can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting metabolic processes .

- Anti-inflammatory Effects: Compounds with similar structures have been noted for their ability to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Properties: Some derivatives have demonstrated significant antibacterial and antifungal activity, indicating a potential role in treating infections .

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal evaluated the effects of difluoroacetic acids on breast cancer cells. The results indicated that treatment with these compounds led to a reduction in cell viability and induction of apoptosis through caspase activation .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of similar compounds showed that they could significantly lower levels of pro-inflammatory cytokines in animal models of arthritis, suggesting their potential use as therapeutic agents for inflammatory conditions .

- Antimicrobial Activity : A series of tests conducted on various derivatives demonstrated that certain analogs exhibited strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential for development into new antimicrobial agents .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a phenylacetic acid scaffold. A common approach includes:

Friedel-Crafts acylation or Suzuki coupling to attach the Boc-protected phenyl group to a difluoroacetic acid precursor .

Ester hydrolysis under acidic conditions (e.g., trifluoroacetic acid, TFA) to remove protecting groups, as demonstrated in tert-butyl ester cleavage protocols .

Key intermediates include Boc-protected phenylboronic esters and difluoroacetyl chloride derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming the difluoroacetate moiety, while NMR identifies aromatic protons and Boc-group signals (e.g., tert-butyl peaks at ~1.3 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, especially for fluorinated compounds .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm) from the Boc group and carboxylic acid .

Q. How does the Boc group influence the compound’s reactivity in downstream reactions?

- Methodological Answer : The Boc group stabilizes the phenyl ring against electrophilic substitution and prevents unwanted side reactions during functionalization. However, its removal requires acidic conditions (e.g., TFA in dichloromethane), which must be optimized to avoid decomposition of the difluoroacetate moiety .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the yield of the difluoroacetate moiety during synthesis?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms can hinder nucleophilic substitution or coupling reactions. Strategies include:

- Using anhydrous conditions to prevent hydrolysis of intermediates.

- Employing Pd-catalyzed cross-coupling with fluorinated building blocks to enhance regioselectivity .

- Monitoring reaction progress via NMR to detect incomplete fluorination or side products .

Q. How can computational chemistry aid in predicting the compound’s stability under varying pH conditions?

- Methodological Answer :

- pKa calculations (e.g., using DFT methods) predict protonation states of the carboxylic acid and Boc groups, guiding buffer selection for biological assays .

- Molecular dynamics simulations assess hydrolytic degradation pathways of the Boc group in aqueous environments .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Variable-temperature NMR can distinguish dynamic effects (e.g., rotational barriers) from structural anomalies.

- Heteronuclear coupling analysis (e.g., - correlations) clarifies spin-spin interactions in complex spectra .

Q. How is this compound utilized in designing enzyme inhibitors or prodrugs?

- Methodological Answer :

- The Boc group serves as a temporary protective moiety for amines in prodrug formulations, enabling controlled release under physiological conditions .

- Docking studies leverage the difluoroacetate’s electronegativity to optimize binding to hydrophobic enzyme pockets, as seen in protease inhibitor design .

属性

IUPAC Name |

2,2-difluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O4/c1-12(2,3)19-10(16)8-4-6-9(7-5-8)13(14,15)11(17)18/h4-7H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCOPWJTLBRVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677419 | |

| Record name | [4-(tert-Butoxycarbonyl)phenyl](difluoro)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211594-71-6 | |

| Record name | [4-(tert-Butoxycarbonyl)phenyl](difluoro)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。